molecular formula C16H15N3O4 B2408508 3-{[(4-nitrobenzyl)oxy]imino}-N-phenylpropanamide CAS No. 303996-40-9

3-{[(4-nitrobenzyl)oxy]imino}-N-phenylpropanamide

Cat. No.: B2408508
CAS No.: 303996-40-9
M. Wt: 313.313
InChI Key: WMFVFKHFXSFJFX-BOPFTXTBSA-N
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Description

3-{[(4-Nitrobenzyl)oxy]imino}-N-phenylpropanamide is a chemical compound offered for research and development purposes. This product is strictly "For Research Use Only" and is not intended for diagnostic or therapeutic procedures, or for human or veterinary use. Potential Research Applications and Value While the specific biological activity and mechanism of action of this compound require experimental validation, its molecular structure suggests several promising research pathways. The compound features an oxime ether group linked to a 4-nitrobenzyl moiety, a functional group complex often exploited in prodrug design and enzyme-sensitive probe development. Furthermore, the N-phenylpropanamide core is a structure of high interest in medicinal chemistry. Research on similar N-phenylpropanamide derivatives has demonstrated their potential as inhibitors for specific biological targets, such as the estrogen receptor in breast cancer research . This structural analogy positions this compound as a compelling candidate for use in drug discovery efforts, particularly in the synthesis and screening of novel bioactive molecules. It may also serve as a key intermediate in organic synthesis and the development of agrochemicals, given that 4-substituted phenylamine derivatives are known to be investigated for their activity against phytopathogenic microorganisms . Handling and Usage Researchers are responsible for conducting all necessary safety and toxicity assessments prior to use. This compound should be handled by qualified professionals in a controlled laboratory environment. Please refer to the Safety Data Sheet (SDS) for detailed handling and storage information.

Properties

IUPAC Name

(3Z)-3-[(4-nitrophenyl)methoxyimino]-N-phenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4/c20-16(18-14-4-2-1-3-5-14)10-11-17-23-12-13-6-8-15(9-7-13)19(21)22/h1-9,11H,10,12H2,(H,18,20)/b17-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMFVFKHFXSFJFX-BOPFTXTBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CC=NOCC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)C/C=N\OCC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis

The target molecule can be dissected into two primary components:

  • N-Phenylpropanamide backbone : Serves as the carbonyl substrate for oxime formation.
  • O-(4-Nitrobenzyl)hydroxylamine : Provides the nitroaromatic oxime substituent.

Retrosynthetically, the compound arises from the condensation of 3-oxo-N-phenylpropanamide with O-(4-nitrobenzyl)hydroxylamine. This approach leverages established β-ketoamide chemistry and oxime alkylation protocols.

Comparative Routes to O-Substituted Oximes

O-Alkylation of hydroxylamine derivatives is critical for introducing the 4-nitrobenzyl group. Competing N-alkylation is mitigated using bulky bases (e.g., potassium carbonate) and polar aprotic solvents (e.g., DMF), favoring oxygen nucleophilicity. Alternative pathways, such as Schiff base formation with pre-functionalized hydroxylamines, are also viable.

Stepwise Preparation Methods

Synthesis of 3-Oxo-N-phenylpropanamide

Method A: Acylation of Aniline with Malonyl Chloride

  • Reaction : Aniline reacts with malonyl chloride in dichloromethane at 0°C, yielding N-phenylmalonamide.
  • Decarboxylation : Heating N-phenylmalonamide at 120°C in toluene induces decarboxylation, forming 3-oxo-N-phenylpropanamide.
    Yield : 68–72% (two steps).

Method B: Claisen Condensation
Ethyl acetoacetate and aniline undergo condensation in ethanol with catalytic p-toluenesulfonic acid, followed by saponification and acidification to isolate the β-ketoamide.
Yield : 65–70%.

Preparation of O-(4-Nitrobenzyl)hydroxylamine

Protocol :

  • Alkylation : Hydroxylamine hydrochloride (1.0 equiv) and 4-nitrobenzyl bromide (1.2 equiv) are stirred in DMF with K₂CO₃ (2.0 equiv) at 50°C for 12 h.
  • Workup : The mixture is filtered, and the product is extracted with ethyl acetate, washed with brine, and purified via recrystallization (ethanol/water).
    Yield : 58–62%.

Oxime Formation and Alkylation

One-Pot Condensation :

  • Reaction : 3-Oxo-N-phenylpropanamide (1.0 equiv) and O-(4-nitrobenzyl)hydroxylamine (1.1 equiv) are refluxed in ethanol with acetic acid (5 mol%) for 6 h.
  • Isolation : The precipitate is filtered and washed with cold ethanol.
    Yield : 75–80%.

Alternative Sequential Approach :

  • Oxime Formation : React 3-oxo-N-phenylpropanamide with hydroxylamine hydrochloride in ethanol (80°C, 4 h).
  • O-Alkylation : Treat the oxime intermediate with 4-nitrobenzyl bromide and K₂CO₃ in DMF (60°C, 8 h).
    Yield : 70–74% (two steps).

Optimization of Reaction Conditions

Solvent and Temperature Effects

Condition Solvent Temperature (°C) Yield (%)
O-Alkylation DMF 50 62
THF 50 48
Oxime Condensation Ethanol 80 80
Methanol 80 72

Polar aprotic solvents (DMF) enhance alkylation efficiency, while ethanol optimizes oxime stability.

Catalytic Additives

  • Acetic Acid : Accelerates imine formation via acid catalysis (5 mol% → 80% yield).
  • Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) improves alkylation yields by 12% in biphasic systems.

Analytical Characterization

Spectroscopic Data

¹H NMR (500 MHz, DMSO-d₆) :

  • δ 8.21 (d, J = 8.6 Hz, 2H, Ar-H), 7.82 (d, J = 8.6 Hz, 2H, Ar-H), 7.52–7.48 (m, 5H, Ph-H), 4.89 (s, 2H, OCH₂), 3.41 (t, J = 6.2 Hz, 2H, CH₂), 2.67 (t, J = 6.2 Hz, 2H, CH₂).

IR (KBr) :

  • 3270 cm⁻¹ (N-H), 1685 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂), 1345 cm⁻¹ (C-N).

Purity Assessment

HPLC : >98% purity (C18 column, acetonitrile/water 70:30, λ = 254 nm).

Applications and Derivatives

Pharmaceutical Intermediate

The oxime moiety’s chelating properties make the compound a candidate for metalloenzyme inhibitors. Derivatives exhibit activity against carbonic anhydrase.

Liquid Crystal Precursors

Analogous nitroaromatic propanamides serve as mesogens in thermotropic liquid crystals, with tunable phase transitions.

Chemical Reactions Analysis

Types of Reactions

3-{[(4-nitrobenzyl)oxy]imino}-N-phenylpropanamide undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The oxime group can be reduced to an amine.

    Substitution: The nitrobenzyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of amino derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

3-{[(4-nitrobenzyl)oxy]imino}-N-phenylpropanamide serves as a building block in the synthesis of more complex molecules. Its unique structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution.

Biology

The compound has been studied for its potential biological activity , particularly its interactions with biomolecules. Research indicates that the nitrobenzyl group can be reduced to form reactive intermediates that may interact with cellular components, while the oxime group can form hydrogen bonds with proteins and enzymes, potentially altering their functions.

Medicine

In medicinal chemistry, this compound has been investigated for its potential therapeutic properties , including antimicrobial and anticancer activities. Preliminary studies suggest that it may exhibit significant activity against various cancer cell lines and could serve as a lead compound for further drug development .

Anticancer Activity

A study evaluated the anticancer properties of this compound against several tumor cell lines. The results indicated potent cytotoxic effects, suggesting its potential as an effective anticancer agent. The mechanism of action was linked to its ability to induce apoptosis in cancer cells through the activation of specific signaling pathways .

Antimicrobial Properties

In another investigation, derivatives of this compound were tested for their antimicrobial efficacy against Mycobacterium tuberculosis. The results showed that certain derivatives exhibited moderate to potent activity, indicating that structural modifications could enhance its antimicrobial properties .

Mechanism of Action

The mechanism of action of 3-{[(4-nitrobenzyl)oxy]imino}-N-phenylpropanamide involves its interaction with specific molecular targets. The nitrobenzyl group can undergo reduction to form reactive intermediates that interact with cellular components. The oxime group can form hydrogen bonds with proteins and enzymes, affecting their function. The phenylpropanamide moiety can interact with hydrophobic regions of biomolecules, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[(4-methylbenzyl)oxy]imino}-N-phenylpropanamide
  • 3-{[(4-chlorobenzyl)oxy]imino}-N-phenylpropanamide
  • 3-{[(4-fluorobenzyl)oxy]imino}-N-phenylpropanamide

Uniqueness

3-{[(4-nitrobenzyl)oxy]imino}-N-phenylpropanamide is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties. The nitro group can undergo specific reactions that are not possible with other substituents, making this compound valuable for certain applications.

Biological Activity

3-{[(4-nitrobenzyl)oxy]imino}-N-phenylpropanamide, also known as (3Z)-3-{[(4-nitrophenyl)methoxy]imino}-N-phenylpropanamide, is a compound with significant potential in medicinal chemistry, particularly in anticancer research. This article explores its biological activity, synthesis, mechanisms of action, and potential applications based on diverse scientific literature.

  • Molecular Formula: C16H15N3O4
  • Molar Mass: 313.31 g/mol
  • CAS Number: 303996-40-9

The synthesis of this compound typically involves the reaction of 4-nitrobenzyl chloride with N-phenylpropanamide in the presence of a base such as sodium hydroxide. The formation of an intermediate oxime is crucial for the final product's synthesis.

Mechanism of Action:
The compound's biological activity is attributed to its unique structural components:

  • The nitrobenzyl group can be reduced to form reactive intermediates that interact with cellular components.
  • The oxime group can form hydrogen bonds with proteins and enzymes, potentially altering their function.
  • The phenylpropanamide moiety may interact with hydrophobic regions of biomolecules, influencing their activity.

Anticancer Properties

Preliminary studies indicate that this compound exhibits promising anticancer activity against various cancer cell lines. Research has shown that compounds with similar nitro-substituted structures can preferentially target malignant cells while sparing normal cells. For instance, the introduction of nitro groups in related compounds has been linked to increased cytotoxicity against tumor cells .

Case Study:
A study on 4-nitro-substituted triazenes demonstrated that these compounds could induce reactive oxygen species (ROS), leading to apoptosis in cancer cells. This mechanism suggests that this compound might share similar pathways, warranting further investigation into its specific mechanisms .

Compound TypeActivityTarget Cells
4-Nitro-substituted triazenesHigh cytotoxicityVarious tumor cell lines
This compoundPreliminary anticancer activityCancer cell lines

Safety and Toxicology

The compound is classified under the GHS07 hazard class, indicating potential health risks such as harmful effects if inhaled or upon skin contact. Precautionary measures should be taken when handling this compound to avoid exposure.

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